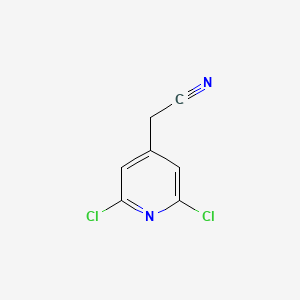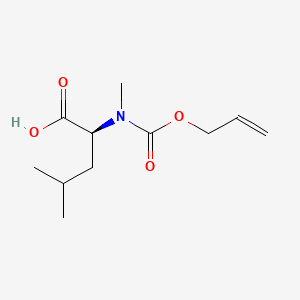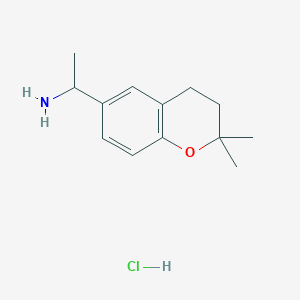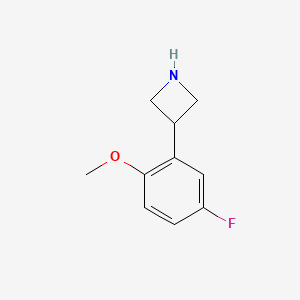![molecular formula C9H18ClNO3 B13518427 ethyl 2-amino-3-[(2S)-oxolan-2-yl]propanoate hydrochloride](/img/structure/B13518427.png)
ethyl 2-amino-3-[(2S)-oxolan-2-yl]propanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-3-[(2S)-oxolan-2-yl]propanoate hydrochloride is a chemical compound with a unique structure that includes an ethyl ester, an amino group, and a substituted oxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-[(2S)-oxolan-2-yl]propanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ethyl acrylate and (S)-2-oxolane carboxylic acid.
Formation of Intermediate: The initial step involves the reaction of ethyl acrylate with (S)-2-oxolane carboxylic acid under basic conditions to form an intermediate compound.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, which enhances its stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Processing: Depending on the scale, either batch or continuous processing methods can be employed.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-amino-3-[(2S)-oxolan-2-yl]propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxo derivatives with altered functional groups.
Reduction: More saturated analogs of the original compound.
Substitution: New compounds with substituted amino groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-amino-3-[(2S)-oxolan-2-yl]propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of ethyl 2-amino-3-[(2S)-oxolan-2-yl]propanoate hydrochloride involves its interaction with specific molecular targets. The amino group and the oxolane ring play crucial roles in its binding to enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate hydrochloride: A stereoisomer with different spatial arrangement.
Methyl 2-amino-3-[(2S)-oxolan-2-yl]propanoate hydrochloride: A similar compound with a methyl ester instead of an ethyl ester.
Ethyl 2-amino-3-[(2S)-tetrahydrofuran-2-yl]propanoate hydrochloride: A compound with a tetrahydrofuran ring instead of an oxolane ring.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the oxolane ring, which can impart distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C9H18ClNO3 |
|---|---|
Molekulargewicht |
223.70 g/mol |
IUPAC-Name |
ethyl 2-amino-3-[(2S)-oxolan-2-yl]propanoate;hydrochloride |
InChI |
InChI=1S/C9H17NO3.ClH/c1-2-12-9(11)8(10)6-7-4-3-5-13-7;/h7-8H,2-6,10H2,1H3;1H/t7-,8?;/m0./s1 |
InChI-Schlüssel |
OFQLLKDJMDQCAT-JPPWUZRISA-N |
Isomerische SMILES |
CCOC(=O)C(C[C@@H]1CCCO1)N.Cl |
Kanonische SMILES |
CCOC(=O)C(CC1CCCO1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



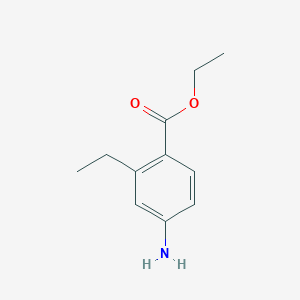
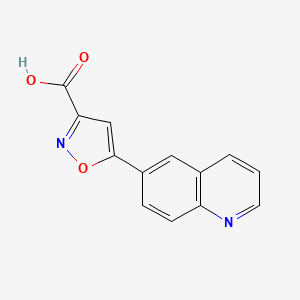

![N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide hydrochloride](/img/structure/B13518367.png)

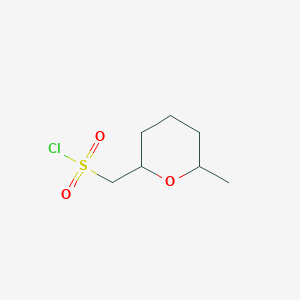
![benzyl(2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoatehydrochloride](/img/structure/B13518374.png)
